molecular formula C8H15N3O3 B2654868 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea CAS No. 1882778-39-3

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea

Cat. No.: B2654868
CAS No.: 1882778-39-3
M. Wt: 201.226
InChI Key: NTMBJGVMYCZGJX-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea is a compound that features a morpholine ring, a urea moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea typically involves the reaction of 3-methylurea with 2-(morpholin-4-yl)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[2-(morpholin-2-yl)-2-oxoethyl]urea
  • 3-Methyl-1-[2-(morpholin-3-yl)-2-oxoethyl]urea
  • 3-Methyl-1-[2-(morpholin-5-yl)-2-oxoethyl]urea

Uniqueness

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea is unique due to its specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-9-8(13)10-6-7(12)11-2-4-14-5-3-11/h2-6H2,1H3,(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMBJGVMYCZGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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